molecular formula C17H14FN3O3 B2491549 N-((5-(4-氟苯基)异噁唑-3-基)甲基)-1-甲基-2-氧代-1,2-二氢吡啶-3-甲酰胺 CAS No. 1208970-57-3

N-((5-(4-氟苯基)异噁唑-3-基)甲基)-1-甲基-2-氧代-1,2-二氢吡啶-3-甲酰胺

货号 B2491549
CAS 编号: 1208970-57-3
分子量: 327.315
InChI 键: UELXLMAYLCWXRQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of chemical entities known for their complex structures and potential for a wide range of biological activities. Such compounds are often explored for their therapeutic potential and their unique chemical and physical properties.

Synthesis Analysis

Compounds with structural features similar to the queried compound are synthesized through various methods, including cycloaddition reactions, nucleophilic substitutions, and condensation reactions. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective kinase inhibitors, showcasing the importance of precise synthetic strategies in achieving desired biological activities (Schroeder et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class is typically analyzed using spectroscopic and crystallographic techniques. These methods provide insights into the molecular conformation, electronic distribution, and intermolecular interactions that are crucial for their biological function and chemical reactivity. For example, crystal structure analysis has been employed to understand the conformational preferences and molecular packing of similar compounds (Jasinski et al., 2012).

科学研究应用

激酶抑制剂的发现和开发

N-((5-(4-氟苯基)异噁唑-3-基)甲基)-1-甲基-2-氧代-1,2-二氢吡啶-3-羧酰胺及其衍生物已被确认为Met激酶超家族的有效和选择性抑制剂。这一发现具有重要意义,因为这些化合物能够在Met依赖的人类胃癌异种移植模型中展示完全的肿瘤稳定状态,经口给药后。这些化合物具有良好的药代动力学和临床前安全性特征,已经进入I期临床试验阶段,突显了它们在癌症治疗中作为治疗药物的潜力(Schroeder et al., 2009)

研究化学品的合成和表征

涉及该化合物的另一个研究领域涉及相关研究化学品的合成和表征。例如,一项研究详细描述了N-(1-氨基-3-甲基-1-氧代丁酰基)-1-(环己甲基)-3-(4-氟苯基)-1H-吡唑-5-羧酰胺的鉴定和分析表征,突显了研究化学品准确标记和鉴定的重要性。这项研究提醒了误标记的潜在可能性,并强调了在新化合物开发中进行彻底的分析表征的必要性(McLaughlin et al., 2016)

二氢乳酸脱氢酶的抑制

通过异噁唑和奎宁酸衍生物对二氢乳酸脱氢酶的抑制研究,包括与N-((5-(4-氟苯基)异噁唑-3-基)甲基)-1-甲基-2-氧代-1,2-二氢吡啶-3-羧酰胺相关的化合物,提供了关于它们作为免疫抑制剂潜力的见解。这些研究探讨了这些化合物在抑制大鼠和人类酶中的差异效力,为不同物种细胞对这些化合物的不同敏感性提供了合理解释。这项研究可能为开发在免疫抑制和自身免疫疾病治疗中应用的新药物提供信息(Knecht & Löffler, 1998)

电活性和电致变色材料的开发

该化合物还被研究用于电活性和电致变色材料的开发潜力。研究合成和表征了主链中带有醚和异丙基亚甲基或六氟异丙基亚甲基键的聚酰胺,为材料科学和工程的进步做出了贡献。这些材料具有良好的热稳定性和在极性溶剂中的溶解性等有利特性,适用于各种应用,包括制备柔性薄膜和涂层(Hsiao & Yu, 1996)

属性

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c1-21-8-2-3-14(17(21)23)16(22)19-10-13-9-15(24-20-13)11-4-6-12(18)7-5-11/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELXLMAYLCWXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。